4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole
Overview
Description
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C10H9BrN2. This compound is characterized by a bromine atom attached to the benzene ring and a cyclopropyl group attached to the imidazole ring. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives are known to participate in many important biochemical reactions .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with cyclopropyl isocyanide in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the imidazole ring .
Scientific Research Applications
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one: Similar structure but with an additional oxygen atom.
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Contains different substituents on the benzene ring
Uniqueness: 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and bromine atom contribute to its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
4-bromo-1-cyclopropylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-1-3-9-10(8)12-6-13(9)7-4-5-7/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZYAQWVNKCHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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